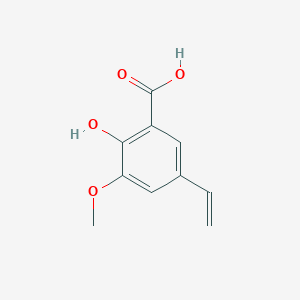

2-Hydroxy-3-methoxy-5-vinylbenzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives in Organic Synthesis and Applied Chemistry

Benzoic acid and its derivatives are fundamental building blocks in the landscape of organic chemistry. wikipedia.orgijcrt.org They are characterized by a benzene (B151609) ring attached to a carboxyl group, a feature that serves as a versatile handle for a multitude of chemical reactions. wikipedia.org In organic synthesis, benzoic acids are crucial precursors for producing a wide array of more complex molecules. savemyexams.com They can be readily converted into esters, amides, acid chlorides, and anhydrides, which are themselves important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. wikipedia.orgorganic-chemistry.org

The industrial synthesis of many organic substances relies on benzoic acid as a primary precursor. wikipedia.org For instance, it is a key component in the production of phenol (B47542) and caprolactam, a precursor to nylon. wikipedia.org Furthermore, the salts of benzoic acid, known as benzoates, are widely used as food preservatives due to their ability to inhibit the growth of microbes in acidic conditions. wikipedia.orgijcrt.org The inherent biological activity of many benzoic acid derivatives also makes them a focal point in medicinal chemistry, with numerous examples found in drug discovery and development. ijcrt.org

Strategic Importance of Vinyl and Phenolic Moieties in Molecular Design and Functionalization

The presence of both vinyl and phenolic groups in a molecule like 2-hydroxy-3-methoxy-5-vinylbenzoic acid provides a powerful toolkit for molecular design and functionalization.

The vinyl group (–CH=CH2) is an unsaturated functional group that is highly valued for its reactivity. fiveable.meyoutube.comwikipedia.orgdbpedia.org Its carbon-carbon double bond is a site for numerous chemical reactions, most notably polymerization. fiveable.meyoutube.comwikipedia.org This allows vinyl-containing molecules to act as monomers, linking together to form long polymer chains. wikipedia.org Polyvinyl chloride (PVC), a ubiquitous plastic, is a prime example of a polymer derived from a vinyl monomer. wikipedia.orgdbpedia.org Beyond polymerization, the vinyl group can participate in a variety of other transformations, including addition reactions and cross-coupling reactions, making it a versatile tool for constructing complex molecular architectures. wikipedia.org

The phenolic moiety , an aromatic ring with a directly attached hydroxyl group, is another cornerstone of molecular design, particularly in medicinal chemistry and materials science. acs.orgnih.govgsconlinepress.com Phenols are found in a vast number of natural products and approved pharmaceuticals. acs.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. nih.gov Phenolic compounds are well-known for their antioxidant properties, stemming from the ability of the hydroxyl group to scavenge free radicals. nih.govgsconlinepress.com This property is leveraged in various applications, from dietary supplements to stabilizing agents in polymers. nih.govresearchgate.net Furthermore, the phenolic hydroxyl group can be easily derivatized, providing a convenient point for attaching other molecular fragments. researchgate.net

Overview of Current Research Trajectories for Arylvinyl Carboxylic Acids

Arylvinyl carboxylic acids, the class of compounds to which this compound belongs, are currently being explored in several cutting-edge areas of research. These molecules combine the properties of an aromatic ring, a vinyl group, and a carboxylic acid, leading to a synergistic range of potential applications.

In polymer science , arylvinyl carboxylic acids are investigated as functional monomers. The vinyl group allows for polymerization, while the carboxylic acid and substituted aromatic ring can be used to tune the properties of the resulting polymer, such as solubility, adhesion, and thermal stability. These polymers can find applications in coatings, adhesives, and specialty plastics.

In materials science , the unique electronic and photophysical properties of arylvinyl carboxylic acids are of interest. The extended conjugation between the aromatic ring and the vinyl group can give rise to interesting optical and electronic behaviors. Researchers are exploring their use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

In medicinal chemistry , the combination of structural motifs in arylvinyl carboxylic acids makes them attractive scaffolds for drug discovery. The carboxylic acid can improve water solubility and act as a handle for prodrug strategies, while the substituted aryl and vinyl groups can be modified to optimize binding to biological targets. Research is ongoing to explore their potential as anti-inflammatory, anticancer, and antimicrobial agents. The development of novel synthetic methods to access these compounds with high efficiency and selectivity is also an active area of research, with techniques like palladium-catalyzed cross-coupling reactions playing a significant role. mdpi.comnih.govprinceton.edu

Below is a table summarizing the key functional groups and their significance in the context of this compound:

| Functional Group | Chemical Formula | Key Characteristics and Significance |

| Benzoic Acid | C₆H₅COOH | A versatile precursor in organic synthesis for creating esters, amides, and other derivatives. wikipedia.orgsavemyexams.com Widely used in the production of polymers and as food preservatives. wikipedia.orgijcrt.org |

| Vinyl Group | -CH=CH₂ | An unsaturated moiety that readily undergoes polymerization and addition reactions. fiveable.meyoutube.comwikipedia.org Crucial for the synthesis of a wide range of polymers. wikipedia.org |

| Phenolic Moiety | -C₆H₄OH | Acts as a hydrogen bond donor/acceptor and possesses antioxidant properties. nih.govgsconlinepress.com A common structural feature in natural products and pharmaceuticals. acs.org |

| Methoxy (B1213986) Group | -OCH₃ | An electron-donating group that can influence the reactivity of the aromatic ring and the acidity of the phenolic proton. It can also impact the solubility and metabolic stability of the molecule. |

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

5-ethenyl-2-hydroxy-3-methoxybenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h3-5,11H,1H2,2H3,(H,12,13) |

InChI Key |

BBDYPZZSJDWORT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3 Methoxy 5 Vinylbenzoic Acid

Established Synthetic Pathways for the 2-Hydroxy-3-methoxy-5-vinylbenzoic Acid Scaffold

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the careful functionalization of phenolic precursors and the precise introduction of the vinyl moiety.

Approaches Involving Phenolic Acid Precursors and Aromatic Ring Functionalization

A primary strategy for synthesizing the target molecule begins with a pre-existing phenolic acid, such as 2-hydroxy-3-methoxybenzoic acid (3-methoxysalicylic acid). sigmaaldrich.comnih.gov This approach leverages the existing carboxyl and hydroxyl groups, focusing on the regioselective introduction of a functional group at the C-5 position of the aromatic ring. This functionalization is a critical step that sets the stage for the subsequent formation of the vinyl group.

A common method to achieve this is through electrophilic aromatic substitution reactions. For instance, a formyl group (-CHO) can be introduced at the 5-position via reactions like the Vilsmeier-Haack or Duff reaction. This intermediate, 5-formyl-2-hydroxy-3-methoxybenzoic acid, is a key precursor where the newly introduced aldehyde functionality serves as a handle for conversion into the desired vinyl group.

Strategies for the Introduction of the Vinyl Moiety

The conversion of a carbonyl group, typically an aldehyde, into a vinyl group is a cornerstone of this synthesis. The Wittig reaction is a widely employed and effective method for this transformation. uib.noresearchgate.net This reaction involves treating the aldehyde precursor, such as 5-formyl-2-hydroxybenzoic acid, with a phosphorus ylide, commonly generated from methyltriphenylphosphonium (B96628) bromide and a strong base like potassium tert-butoxide. uib.no The reaction reliably forms the carbon-carbon double bond, yielding the vinyl group. wikipedia.org Ultrasound-assisted Wittig reactions have also been reported to produce high yields for similar transformations. researchgate.net

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-formyl-2-hydroxybenzoic acid | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | THF | 0°C to room temperature | 2-hydroxy-5-vinylbenzoic acid | uib.no |

Role of Substituted Vanillin (B372448) Analogues and Related Starting Materials in Synthesis

An alternative and highly effective synthetic route utilizes substituted vanillin analogues, particularly ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.govsigmaaldrich.com This approach is advantageous as o-vanillin already possesses the required hydroxyl and methoxy (B1213986) groups in the correct ortho-meta arrangement. The synthesis then proceeds by first introducing the vinyl group at the 5-position, followed by the oxidation of the aldehyde at the C-1 position to a carboxylic acid.

The 5-position of o-vanillin is susceptible to electrophilic substitution, allowing for the introduction of a formyl group or other functionalities that can be converted to a vinyl group. mdpi.comresearchgate.net For example, after creating 5-formyl-o-vanillin, a subsequent Wittig reaction would yield 2-hydroxy-3-methoxy-5-vinylbenzaldehyde. The final step involves the oxidation of the aldehyde group to a carboxylic acid, which can be accomplished using various oxidizing agents (e.g., potassium permanganate, silver oxide) to afford the final product, this compound.

Derivatization and Functionalization Reactions of this compound

The presence of three distinct functional groups—carboxylic acid, phenolic hydroxyl, and vinyl—makes this compound a versatile platform for further chemical modification.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. A common method involves reacting the hydroxybenzoic acid with a halogenated derivative in the presence of a nonquaternizable tertiary amine. google.com

Amidation: Amide derivatives are typically formed by first activating the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. google.comgoogle.com

| Reaction | General Scheme | Typical Reagents |

|---|---|---|

| Esterification | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Acid catalyst (e.g., H₂SO₄), Alcohols |

| Amidation (via Acid Chloride) | 1. R-COOH + SOCl₂ → R-COCl 2. R-COCl + R'R''NH → R-CONR'R'' | Thionyl chloride, Primary/Secondary Amine |

Chemical Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification, influencing the molecule's electronic properties and reactivity.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., dimethyl sulfate, methyl iodide). google.com This reaction transforms the acidic phenol into a more stable ether linkage.

Reactivity: The phenolic hydroxyl group is an activating, ortho-para directing group for electrophilic aromatic substitution. Its presence enhances the nucleophilicity of the benzene (B151609) ring. Furthermore, the hydrogen atom of the hydroxyl group is labile and can be donated to scavenge free radicals, forming a stabilized phenoxyl radical. nih.govnih.gov This property is central to the antioxidant activity of many phenolic compounds. researchgate.net More complex transformations can also be performed, such as the complete removal of the hydroxyl group by conversion to a heterocyclic ether followed by hydrogenation. google.com

Transformations Involving the Vinyl Moiety (e.g., Heck Reactions, Polymerization Initiation)

The vinyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations. This section explores two key reactions: the palladium-catalyzed Heck reaction and its potential role in polymerization initiation.

The Heck reaction, a cornerstone of carbon-carbon bond formation, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While specific studies on this compound as the alkene component in Heck reactions are not extensively documented, the general principles of the reaction allow for predictions of its behavior. The reaction typically involves a palladium(0) catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and an aryl or vinyl halide. wikipedia.org

The electronic nature of the substituents on the aromatic ring of this compound—the hydroxyl, methoxy, and carboxylic acid groups—would likely influence the reactivity of the vinyl group. The electron-donating hydroxyl and methoxy groups may increase the electron density of the vinyl double bond, potentially affecting the rate and efficiency of the Heck coupling. Conversely, the electron-withdrawing carboxylic acid group could modulate this effect. The reaction would likely proceed to form a substituted stilbene (B7821643) derivative, with the stereochemistry of the newly formed double bond being predominantly trans. organic-chemistry.org

Below is a table illustrating a hypothetical Heck reaction involving this compound with iodobenzene (B50100) as a representative aryl halide.

| Reactants | Catalyst | Base | Solvent | Product |

| This compound, Iodobenzene | Pd(OAc)₂, PPh₃ | Triethylamine | DMF | (E)-2-Hydroxy-3-methoxy-5-styrylbenzoic acid |

| This compound, 4-Bromoanisole | PdCl₂(PPh₃)₂ | Potassium carbonate | Acetonitrile | (E)-2-Hydroxy-3-methoxy-5-(4-methoxystyryl)benzoic acid |

| This compound, Vinyl bromide | Tetrakis(triphenylphosphine)palladium(0) | Sodium acetate | Toluene | (E)-5-(Buta-1,3-dien-1-yl)-2-hydroxy-3-methoxybenzoic acid |

In the context of polymerization, the vinyl group of this compound allows it to act as a monomer in radical polymerization processes. The initiation of such a polymerization can be achieved through the use of a radical initiator, which, upon decomposition, generates free radicals that attack the vinyl double bond. This process leads to the formation of a growing polymer chain.

The susceptibility of a vinyl monomer to radical polymerization is influenced by the electronic characteristics of its substituents. For this compound, the presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (carboxylic acid) groups on the aromatic ring would affect the stability of the propagating radical and thus the kinetics of the polymerization. It is plausible that this compound could undergo homopolymerization or copolymerization with other vinyl monomers to produce polymers with phenolic acid moieties, which could have interesting properties for applications in materials science. For instance, polymers derived from the structurally related 2-methoxy-4-vinylphenol (B128420) have been explored for thermoplastic and thermoset applications. researchgate.net

Synthesis of Analogous Compounds with Structural Variations

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These structural variations can be introduced at different positions of the molecule, including the aromatic ring, the hydroxyl and methoxy groups, and the vinyl moiety.

One common approach to creating structural analogues is to start with a related, readily available precursor, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), and introduce the desired modifications. nih.gov For instance, the vinyl group can be introduced onto the vanillic acid scaffold through various synthetic routes.

Furthermore, a variety of derivatives can be synthesized by modifying the existing functional groups. For example, the phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. The carboxylic acid can be converted to esters, amides, or other derivatives. The methoxy group can also be demethylated and subsequently re-alkylated with different alkyl groups to generate a series of alkoxy analogues.

The following table provides examples of synthetic strategies for generating analogues of this compound with structural variations.

| Starting Material | Reagents and Conditions | Product (Analogous Compound) | Structural Variation |

| 2-Hydroxy-3-methoxybenzaldehyde | 1. Malonic acid, Piperidine, Pyridine, reflux2. Decarboxylation | This compound | Introduction of a vinyl group |

| Vanillic acid | 1. Protection of hydroxyl and carboxyl groups2. Introduction of a vinyl group via a Heck or Wittig reaction3. Deprotection | 4-Hydroxy-3-methoxy-5-vinylbenzoic acid | Positional isomer of the hydroxyl group |

| This compound | 1. Diazomethane or Methyl iodide, K₂CO₃ | Methyl 2-hydroxy-3-methoxy-5-vinylbenzoate | Esterification of the carboxylic acid |

| This compound | 1. Acetic anhydride, Pyridine | 2-Acetoxy-3-methoxy-5-vinylbenzoic acid | Acetylation of the hydroxyl group |

| This compound | 1. BBr₃2. Alkyl halide, K₂CO₃ | 2-Hydroxy-3-alkoxy-5-vinylbenzoic acid | Variation of the alkoxy group |

The synthesis of these and other analogues is crucial for developing a deeper understanding of the chemical and biological properties of this class of compounds. For example, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been explored for their potential as selective inhibitors of 12-lipoxygenase. nih.gov Similarly, various derivatives of vanillic acid have been synthesized and investigated for their biological activities.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Hydroxy 3 Methoxy 5 Vinylbenzoic Acid

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis (FT-IR, FT-Raman)

The vibrational spectrum of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid is complex, featuring characteristic bands corresponding to its hydroxyl, methoxy (B1213986), vinyl, and carboxylic acid functionalities. While a dedicated experimental spectrum for this specific molecule is not widely published, assignments can be reliably inferred from extensive studies on closely related substituted benzoic acids. ijtsrd.comnih.govscirp.org The key vibrational modes are expected at specific wavenumbers, reflecting the energy required for each type of molecular vibration.

Key functional group vibrations include the O-H stretching of the phenolic hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, aromatic and vinyl C=C stretching, and various bending and stretching modes associated with the methoxy group and the benzene (B151609) ring itself. In the solid state, benzoic acids typically exist as hydrogen-bonded dimers, which significantly broadens the O-H stretching band of the carboxylic acid and shifts the C=O stretching frequency to a lower wavenumber compared to the monomeric form. scirp.orgresearchgate.net

Table 1: Predicted Vibrational Mode Assignments for this compound This table is generated based on data from analogous substituted benzoic acids.

| Vibrational Mode | Functional Group | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Description |

|---|---|---|---|---|

| ν(O-H) | Phenolic Hydroxyl | ~3450 | Weak | A relatively sharp band corresponding to the free hydroxyl group. |

| ν(O-H) | Carboxylic Acid (Dimer) | 2500-3300 (broad) | Weak | A very broad and strong absorption due to intermolecular hydrogen bonding. scirp.org |

| ν(C-H) | Aromatic/Vinyl | 3100-3000 | Strong | Stretching vibrations of C-H bonds on the benzene ring and vinyl group. ijtsrd.com |

| ν(C-H) | Methoxy | 2980-2940 | Medium | Asymmetric and symmetric stretching of the methyl group. |

| ν(C=O) | Carboxylic Acid (Dimer) | ~1700-1680 | Medium-Strong | Carbonyl stretching, shifted to lower frequency due to dimerization. scirp.orgresearchgate.net |

| ν(C=C) | Aromatic Ring | ~1610, 1580, 1480 | Strong | Skeletal stretching vibrations of the benzene ring. |

| ν(C=C) | Vinyl Group | ~1630 | Strong | Stretching vibration of the vinyl double bond. |

| δ(O-H) | Carboxylic Acid (Dimer) | ~1420 | Medium | In-plane bending of the hydroxyl group, coupled with C-O stretching. |

| ν(C-O) | Carboxylic Acid/Phenol (B47542) | ~1300 | Medium | Stretching vibration of the C-O single bonds. |

| ν(C-O-C) | Methoxy (Aryl-Alkyl Ether) | ~1250 (asym), ~1040 (sym) | Medium | Asymmetric and symmetric stretching of the ether linkage. |

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of vibrational spectra with a high degree of accuracy. nih.gov Studies on analogous molecules like toluic acid and p-chlorobenzoic acid have demonstrated a strong correlation between experimental FT-IR/FT-Raman data and frequencies calculated using methods such as B3LYP with basis sets like 6-311+G(d,p). nih.govresearchgate.net

Typically, computed harmonic vibrational frequencies are slightly higher than experimental values due to the neglect of anharmonicity in the calculations. To correct for this, scaling factors are often applied, or a scaled quantum mechanical (SQM) force field is used, which yields results that are in excellent agreement with experimental observations. ijtsrd.com For example, in the analysis of 4-methyl-3-nitrobenzoic acid, a comparison between experimental data and scaled B3LYP/6-311++G computations resulted in a root mean square (RMS) error of only 11.68 cm⁻¹. scirp.org A similar level of agreement would be expected for this compound, making theoretical calculations a powerful tool for validating experimental spectral assignments.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide definitive information about the carbon skeleton and the placement of substituents.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region will display signals for the two protons on the benzene ring. Due to their positions relative to each other, they will appear as doublets, with a small meta-coupling constant (J ≈ 2-3 Hz). The vinyl group will produce a more complex system, typically an AMX or ABX pattern, with characteristic chemical shifts and coupling constants for the geminal, cis, and trans relationships between the three vinyl protons. The methoxy group will appear as a sharp singlet, while the acidic protons of the hydroxyl and carboxyl groups will appear as broad singlets whose chemical shifts can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule (seven for the substituted benzene ring and two for the vinyl group). The chemical shifts are highly indicative of the carbon's environment; the carboxyl carbon is significantly downfield (>170 ppm), followed by the oxygen-substituted aromatic carbons, while the methoxy carbon appears upfield (~56 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are in ppm relative to TMS, based on standard substituent effects and data from analogous compounds.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling (¹H) |

|---|---|---|---|---|

| COOH | Carboxylic Acid | ~11-13 | ~172 | broad s |

| OH | Phenolic Hydroxyl | ~9-10 | - | broad s |

| H-4 | Aromatic CH | ~7.3 | ~118 | d, J ≈ 2.5 Hz |

| H-6 | Aromatic CH | ~7.5 | ~125 | d, J ≈ 2.5 Hz |

| -CH=CH₂ (α-H) | Vinyl CH | ~6.7 | ~135 | dd, J ≈ 17, 11 Hz |

| -CH=CH₂ (β-H, trans) | Vinyl CH₂ | ~5.8 | ~115 | d, J ≈ 17 Hz |

| -CH=CH₂ (β-H, cis) | Vinyl CH₂ | ~5.3 | ~115 | d, J ≈ 11 Hz |

| OCH₃ | Methoxy | ~3.9 | ~56 | s |

| C-1 | Aromatic C-COOH | - | ~115 | - |

| C-2 | Aromatic C-OH | - | ~148 | - |

| C-3 | Aromatic C-OCH₃ | - | ~149 | - |

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach, often used in conjunction with DFT (e.g., B3LYP), that has become a standard for the accurate prediction of NMR shielding tensors, and thus chemical shifts. conicet.gov.ar This method effectively overcomes the issue of gauge-origin dependence, providing reliable theoretical data that can be directly compared with experimental results. youtube.com

For complex molecules where signal overlap or ambiguous assignments occur, GIAO calculations are invaluable. The process involves optimizing the molecular geometry and then computing the NMR shielding constants for each nucleus. These are then converted to chemical shifts by referencing them against the computed shielding of a standard, such as tetramethylsilane (B1202638) (TMS). Numerous studies have shown that DFT-GIAO calculations can predict ¹³C chemical shifts to within a few ppm and ¹H shifts to within 0.1-0.2 ppm of the experimental values, making this a powerful tool for confirming structural assignments. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like carboxylic acids, often yielding a prominent pseudomolecular ion.

In negative ion mode ESI-MS, this compound (molar mass: 194.18 g/mol ) is expected to show a strong signal for the deprotonated molecule, [M-H]⁻, at an m/z of 193. In some cases, adduct ions may be observed; for instance, in the presence of sodium salts, a sodium-bridged dimer ion, [2M-2H+Na]⁻, might be detected. nih.gov

Under higher energy conditions (e.g., tandem MS or electron ionization), characteristic fragmentation would occur. For this molecule, fragmentation pathways are likely to involve the loss of small, stable neutral molecules or radicals from the molecular ion. Key fragmentation events for related compounds like vanillic acid include the loss of a methyl radical (•CH₃) from the methoxy group, loss of water (H₂O), and decarboxylation (loss of CO₂ or •COOH). researchgate.netmassbank.eu

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Negative Ion Mode) | m/z (Positive Ion Mode) | Proposed Ion/Fragment | Description |

|---|---|---|---|

| 193 | 195 | [M-H]⁻ / [M+H]⁺ | Deprotonated / Protonated Molecule |

| - | 177 | [M+H - H₂O]⁺ | Loss of water |

| 149 | 151 | [M-H - CO₂]⁻ / [M+H - CO₂]⁺ | Decarboxylation |

| 178 | 180 | [M-H - CH₃]⁻ / [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides fundamental information regarding the molecular structure, conformation, and intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, both single crystal and powder XRD are invaluable for a comprehensive solid-state characterization.

Single crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed model of the electron density can be constructed, revealing exact atomic positions. For a molecule like this compound, this technique elucidates critical structural parameters.

Analysis of a suitable single crystal would reveal its crystallographic system and space group. For instance, similar substituted benzoic acids often crystallize in the monoclinic system with a space group such as P2₁/n or P2₁/c. researchgate.netnih.govnih.gov From the refined crystal structure, a complete set of bond lengths, bond angles, and torsion angles can be determined with high precision.

Key structural insights expected from SCXRD analysis of this compound include:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the hydroxyl group's hydrogen atom and the adjacent carbonyl oxygen of the carboxylic acid group, forming a stable six-membered ring.

Molecular Conformation: The analysis would confirm the relative planarity of the benzene ring and the orientation of the methoxy, vinyl, and carboxylic acid substituents. The torsion angle between the plane of the carboxylic acid group and the benzene ring is a critical parameter.

A representative table of crystallographic data that could be obtained for this compound is presented below.

Interactive Table: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀O₄ |

| Formula Weight | 194.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Volume (ų) | 1003 |

| Z (molecules/unit cell) | 4 |

While single crystal XRD provides the absolute structure, powder X-ray diffraction (PXRD) is an essential technique for analyzing a bulk, microcrystalline sample. researchgate.net It is faster and more routine, making it ideal for phase identification, purity assessment, and polymorphism screening. ucl.ac.uknih.gov

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic relative intensities. For this compound, the experimental PXRD pattern can be used to:

Confirm Crystalline Identity: By comparing the experimental pattern to one simulated from single-crystal data, the identity of the bulk phase can be confirmed.

Assess Sample Purity: The presence of sharp peaks corresponding to known impurities or different crystalline forms (polymorphs) can be readily detected.

Study Polymorphism: Different crystalline arrangements of the same molecule, known as polymorphs, will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing these different solid forms.

The table below shows a hypothetical set of characteristic diffraction peaks for this compound.

Interactive Table: Representative Powder XRD Peaks

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 95 |

| 28.9 | 3.09 | 70 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. uobabylon.edu.iq In this compound, the conjugated system—comprising the benzene ring, the vinyl group, and the carbonyl of the carboxylic acid—absorbs light in the ultraviolet region, promoting electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. The resulting spectrum provides insights into the nature of these electronic transitions. researchgate.net

The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show characteristic absorption bands. Benzoic acid derivatives typically exhibit multiple absorption peaks, often referred to as A, B, and C bands, corresponding to π → π* transitions within the aromatic system. researchgate.net The extended conjugation provided by the vinyl group is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to simpler benzoic acids. azom.com

To gain a deeper understanding of the experimental UV-Visible spectrum, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed. ohio-state.edu This approach can accurately predict the electronic absorption spectra of organic molecules, providing information on excitation energies, oscillator strengths (which relate to absorption intensity), and the specific molecular orbitals involved in each transition. researchgate.netacademie-sciences.fr

The computational process typically begins with the optimization of the molecule's ground-state geometry using DFT methods (e.g., with the B3LYP functional). Following this, TD-DFT calculations are performed to simulate the electronic spectrum. The results allow for the assignment of each observed absorption band to specific electronic transitions.

For this compound, TD-DFT calculations would likely reveal several key transitions:

A strong absorption band corresponding to a π → π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aromatic ring and hydroxyl/methoxy substituents, while the LUMO is distributed across the conjugated system, including the vinyl and carboxyl groups.

A simulated data table from a TD-DFT calculation is presented below, illustrating the type of detailed information that can be obtained.

Interactive Table: Hypothetical TD-DFT Results for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (92%) |

| S₀ → S₂ | 278 | 0.21 | HOMO-1 → LUMO (75%) |

| S₀ → S₃ | 240 | 0.33 | HOMO → LUMO+1 (88%) |

This theoretical analysis is crucial for definitively assigning the observed spectral features and understanding how the molecule's structure dictates its interaction with light. researchgate.netacademie-sciences.fr

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 3 Methoxy 5 Vinylbenzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. escholarship.org It is a widely used approach for geometry optimization, where the goal is to find the minimum energy conformation of a molecule. ntnu.no DFT calculations, often utilizing functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. orientjchem.orgmdpi.com The optimized geometric structure is crucial for subsequent analyses of the molecule's electronic properties and reactivity. ntnu.no

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy of the HOMO (EHOMO) is related to the ionization potential, and a higher EHOMO value suggests a greater tendency to donate electrons. researchgate.net Conversely, the energy of the LUMO (ELUMO) is associated with electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscholarsresearchlibrary.com This small gap facilitates intramolecular charge transfer (ICT), which is a crucial factor in determining the molecule's bioactivity and electronic behavior. nih.gov For 2-Hydroxy-3-methoxy-5-vinylbenzoic acid, the HOMO is expected to be localized over the electron-rich aromatic ring and the vinyl group, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.20 | Indicates chemical reactivity and kinetic stability nih.gov |

| Ionization Potential (I) | 6.15 | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.95 | Energy released when an electron is added (-ELUMO) |

| Hardness (η) | 2.10 | Measures resistance to change in electron distribution [(I-A)/2] scholarsresearchlibrary.com |

| Softness (S) | 0.238 | Reciprocal of hardness (1/η), indicates high reactivity scholarsresearchlibrary.com |

| Electronegativity (χ) | 4.05 | Measures the power of an atom to attract electrons [(I+A)/2] scholarsresearchlibrary.com |

| Electrophilicity Index (ω) | 3.91 | Measures the energy lowering due to maximal electron flow (χ²/2η) scholarsresearchlibrary.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is mapped onto a constant electron density surface, where different colors represent different electrostatic potential values. researchgate.netwolfram.com Typically, red indicates electron-rich regions with negative potential, which are susceptible to electrophilic attack. nih.govresearchgate.net Blue represents electron-deficient regions with positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green denotes neutral or zero potential regions. nih.gov

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the carboxylic acid, hydroxyl, and methoxy (B1213986) groups. nih.gov These areas are the most likely sites for electrophilic attack. Conversely, the most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group and the carboxylic acid group, making them preferred sites for nucleophilic interactions. nih.govnih.gov This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

| Atomic Site | Region | Predicted Potential (a.u.) | Reactivity |

|---|---|---|---|

| O (Carboxyl C=O) | Carbonyl Oxygen | -0.055 | Electrophilic Attack Site nih.gov |

| O (Carboxyl -OH) | Hydroxyl Oxygen | -0.048 | Electrophilic Attack Site |

| O (Phenolic -OH) | Phenolic Oxygen | -0.045 | Electrophilic Attack Site |

| O (Methoxy -OCH₃) | Methoxy Oxygen | -0.039 | Electrophilic Attack Site |

| H (Carboxyl -OH) | Carboxylic Proton | +0.060 | Nucleophilic Attack Site nih.gov |

| H (Phenolic -OH) | Phenolic Proton | +0.052 | Nucleophilic Attack Site |

| Aromatic Ring | π-system | -0.010 to +0.010 | Variable, generally neutral to slightly negative |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of a molecule arising from these effects. This method investigates interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions (delocalization) is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization and increased molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of C=O | π* (C-O of carboxyl) | 28.5 | π-conjugation, resonance |

| LP (O) of phenolic OH | π* (C-C of ring) | 22.1 | p-π conjugation, ring activation |

| LP (O) of methoxy OCH₃ | π* (C-C of ring) | 18.7 | p-π conjugation, ring activation |

| π (C=C of vinyl) | π* (C-C of ring) | 15.4 | π-π conjugation |

| π (C-C of ring) | π* (C=O of carboxyl) | 12.9 | π-conjugation |

The condensed Fukui function at a specific atomic site indicates the change in electron density at that site upon the addition or removal of an electron.

fk+ : For nucleophilic attack (addition of an electron).

fk- : For electrophilic attack (removal of an electron).

fk0 : For radical attack. preprints.org A higher value of the Fukui function at a particular atom indicates a greater propensity for reaction at that site. For this compound, the oxygen atoms are expected to be the primary sites for electrophilic attack, while certain carbon atoms in the vinyl group and aromatic ring might be susceptible to nucleophilic attack.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| C (Carboxyl) | 0.15 | 0.05 | 0.10 |

| O (Carbonyl) | 0.08 | 0.18 | 0.13 |

| O (Phenolic) | 0.06 | 0.15 | 0.11 |

| C (Vinyl α) | 0.12 | 0.09 | 0.11 |

| C (Vinyl β) | 0.14 | 0.10 | 0.12 |

| C (Ring, ortho to COOH) | 0.09 | 0.07 | 0.08 |

Topological analyses of electron density provide a detailed picture of chemical bonding and non-covalent interactions (NCIs). researchgate.net

Atoms in Molecules (AIM): AIM theory partitions the molecular space into atomic basins and analyzes the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). nih.gov It helps to characterize the nature of chemical bonds (covalent vs. electrostatic). researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions of high electron localization, which are characteristic of covalent bonds and lone pairs. nih.gov These analyses provide a visual representation of the molecule's electronic structure.

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI): The RDG is a tool used to identify and visualize weak non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net The NCI analysis plots the RDG against the electron density, where different colors on the resulting isosurfaces indicate the type and strength of the interaction (e.g., blue for strong hydrogen bonds, green for weak van der Waals interactions, and red for steric clashes). researchgate.netresearchgate.net

For this compound, these analyses would confirm the covalent nature of the bonds within the molecule. Furthermore, RDG and NCI plots would visualize the intramolecular hydrogen bond between the phenolic hydroxyl group and the methoxy group, as well as other van der Waals interactions that contribute to the molecule's conformational stability.

| Bond | Electron Density (ρ) | Laplacian (∇²ρ) | Bond Type Indication |

|---|---|---|---|

| C-C (Aromatic) | ~0.30 a.u. | -0.80 a.u. | Covalent, shared interaction |

| C=O (Carboxyl) | ~0.45 a.u. | -0.20 a.u. | Polar Covalent |

| O-H (Phenolic) | ~0.35 a.u. | -1.50 a.u. | Polar Covalent |

| O···H (Intramolecular H-bond) | ~0.02 a.u. | +0.05 a.u. | Weak, electrostatic interaction nih.gov |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are highly effective for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), while calculations of harmonic vibrational frequencies are used to predict infrared (IR) and Raman spectra. epstem.netepstem.net

Theoretical calculations can provide a complete vibrational assignment for the molecule, correlating specific vibrational modes with observed spectral bands. mdpi.com For this compound, DFT calculations would predict the characteristic stretching frequencies for the O-H (hydroxyl and carboxylic), C=O (carboxyl), C-O (methoxy and phenol), and C=C (vinyl and aromatic) bonds. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation and assignment of experimental spectra. epstem.net

| Spectroscopic Data | Functional Group | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| Vibrational Frequencies (cm⁻¹) | O-H stretch (Carboxylic acid) | 3450 (broad) | 3500-2500 |

| C=O stretch (Carboxylic acid) | 1710 | 1725-1700 | |

| C=C stretch (Aromatic) | 1605, 1580 | 1600-1450 | |

| C-O stretch (Methoxy) | 1255 | 1275-1200 | |

| ¹H NMR Chemical Shift (ppm) | -COOH | 11.5 | 10.0-13.0 |

| Ar-H | 7.0-7.5 | 6.5-8.0 | |

| =CH- (Vinyl) | 5.2-6.8 | 5.0-7.0 | |

| -OCH₃ | 3.90 | 3.7-4.0 | |

| ¹³C NMR Chemical Shift (ppm) | -COOH | 170 | 165-185 |

| Ar-C | 110-155 | 110-160 | |

| -OCH₃ | 56 | 50-65 |

Theoretical Prediction of Vibrational Frequencies and Nuclear Magnetic Resonance Chemical Shifts

Computational methods are instrumental in predicting the spectroscopic properties of this compound, providing a basis for the interpretation of experimental data.

Vibrational Frequencies: Theoretical vibrational analysis is commonly performed using DFT calculations, often with the B3LYP functional combined with a basis set like 6-311++G(d,p). This approach calculates the normal mode frequencies and their corresponding vibrational assignments. The theoretical wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.netorientjchem.org The Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes. semanticscholar.org

Key predicted vibrational frequencies for this compound highlight its characteristic functional groups. The stretching vibration of the phenolic hydroxyl group (O-H) is typically observed as a strong band, while the carbonyl (C=O) stretch of the carboxylic acid group also presents a prominent feature. Vibrations corresponding to the vinyl group (C=C stretch), methoxy group (C-O stretch), and various aromatic ring modes can be precisely assigned.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Phenolic Hydroxyl | ~3500 |

| ν(C=O) | Carboxylic Acid | ~1720 |

| ν(C=C) | Vinyl Group | ~1630 |

| ν(C-O) | Methoxy Group | ~1250 |

| δ(C-H) | Aromatic Ring | ~1100-1400 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard theoretical approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net These calculations are typically performed on the optimized molecular geometry obtained from DFT. The predicted chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), provide valuable information for structural elucidation. Theoretical predictions can help assign specific peaks in the experimental NMR spectrum to the corresponding nuclei in the molecule, resolving ambiguities and confirming the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Phenolic -OH | ~11.0 |

| Carboxylic -COOH | ~12.5 |

| Aromatic C4-H | ~7.2 |

| Aromatic C6-H | ~7.5 |

| Vinyl -CH= | ~6.7 |

| Vinyl =CH₂ | ~5.3, ~5.8 |

| Methoxy -OCH₃ | ~3.9 |

| ¹³C NMR | |

| Carboxylic C=O | ~170 |

| Aromatic C2-OH | ~150 |

| Aromatic C3-OCH₃ | ~148 |

| Aromatic C5-Vinyl | ~135 |

| Vinyl -CH= | ~136 |

| Vinyl =CH₂ | ~115 |

| Methoxy -OCH₃ | ~56 |

Non-Linear Optical (NLO) Properties Characterization

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. physchemres.org Computational chemistry serves as a predictive tool to evaluate the NLO potential of molecules like this compound. The key parameters determining a molecule's NLO response are the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

These properties are calculated using DFT methods, often at the B3LYP level of theory. A large value of the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response. This property is linked to intramolecular charge transfer, which can be analyzed by examining the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). orientjchem.org A small HOMO-LUMO energy gap often correlates with higher β values, suggesting enhanced NLO activity. physchemres.org The presence of electron-donating groups (hydroxyl, methoxy) and π-conjugated systems (aromatic ring, vinyl group) in this compound suggests its potential as an NLO material.

Table 3: Computed Non-Linear Optical Properties of this compound

| Parameter | Computed Value |

|---|---|

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~1.8 x 10⁻²³ esu |

| First Hyperpolarizability (β_tot) | ~4.0 x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap (ΔE) | ~4.5 eV |

Solvent Effects on Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecular structure and electronic properties of this compound.

These calculations can predict changes in bond lengths, bond angles, and dihedral angles as the solvent polarity increases. Furthermore, solvent effects on electronic properties are often studied by computing UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT). The shift in the maximum absorption wavelength (λ_max) in response to solvent polarity, known as solvatochromism, can be predicted. For molecules like this compound, a bathochromic (red) shift is often predicted in polar solvents, indicating that the excited state is more stabilized by the solvent than the ground state.

Table 4: Predicted Solvent Effect on the Maximum Absorption Wavelength (λ_max)

| Solvent (Phase) | Dielectric Constant (ε) | Predicted λ_max (nm) |

|---|---|---|

| Gas Phase | 1.0 | ~310 |

| Cyclohexane | 2.0 | ~315 |

| Ethanol (B145695) | 24.5 | ~325 |

| Water | 78.4 | ~330 |

Thermodynamic Characteristics Computation

The thermodynamic properties of this compound can be computed from the vibrational frequencies obtained through DFT calculations. Statistical thermodynamics allows for the determination of properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) at a given temperature, typically standard temperature and pressure (298.15 K and 1 atm).

These theoretical thermodynamic parameters are valuable for understanding the stability of the molecule and predicting its behavior in chemical reactions. Methods like G3MP2 can be used for more accurate calculations of formation enthalpies. researchgate.net

Table 5: Computed Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Computed Value |

|---|---|

| Heat Capacity (C°p,m) | ~180 J mol⁻¹ K⁻¹ |

| Entropy (S°m) | ~410 J mol⁻¹ K⁻¹ |

| Zero-point vibrational energy | ~350 kJ mol⁻¹ |

Exploration of Biological Activities and Interactions of 2 Hydroxy 3 Methoxy 5 Vinylbenzoic Acid and Its Analogues

In Silico Assessment of Pharmacological Potential and Ligand-Protein Interactions

Computational, or in silico, methods provide a crucial first step in evaluating the pharmacological potential of a compound. These techniques predict how a molecule might behave in a biological system, its ability to bind to therapeutic targets, and its likelihood of being a viable drug candidate.

Molecular Docking Studies with Relevant Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand (such as 2-hydroxy-3-methoxy-5-vinylbenzoic acid) and a biological target, typically a protein or enzyme.

While direct docking studies on this compound are not extensively documented in the provided literature, research on analogous benzoic acid derivatives provides significant insight. For instance, studies on various 2-hydroxybenzoic acid derivatives have demonstrated their potential as inhibitors for specific enzymes. In one such study, these derivatives were docked into the active site of the sirtuin deacetylase SIRT5. The analysis revealed that the compounds could effectively fit within the enzyme's binding pocket, suggesting a basis for their inhibitory activity. nih.gov Similarly, other benzoic acid derivatives have been investigated via docking against the SARS-CoV-2 main protease, where they were evaluated for their binding affinity and interaction with key amino acid residues in the active site. nih.gov These studies underscore the utility of molecular docking in identifying potential biological targets and elucidating the structural basis for inhibition.

Prediction of Primary Binding Sites and Weak Interaction Modes

Molecular docking not only predicts if a molecule will bind but also how it binds. It identifies the primary binding sites and characterizes the non-covalent interactions—such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex.

For derivatives of 2-hydroxybenzoic acid, docking simulations have successfully predicted these interactions. In studies involving SIRT5, the carboxylate group of the ligand was found to form a bidentate salt bridge with an arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) deep within the substrate-binding pocket. nih.gov The adjacent hydroxyl group was also observed forming a hydrogen bond with a valine residue (Val221). nih.gov These weak interactions are critical for the stability and specificity of the binding. Thermodynamic data from studies on the interaction between 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and human serum albumin (HSA) further support the importance of these forces, indicating that hydrogen bonds and van der Waals forces are the primary contributors to the binding process. nih.gov

Computational Evaluation of Drug-Likeness and Physiochemical Parameters (e.g., Lipinski's Rule of Five, Veber's Rules Compliance)

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This is often evaluated using rules of thumb based on the physicochemical properties of known drugs.

Lipinski's Rule of Five is a widely used guideline, stating that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD) (the sum of OHs and NHs). wikipedia.orgbionity.com

No more than 10 hydrogen bond acceptors (HBA) (the sum of Ns and Os). wikipedia.orgbionity.com

A molecular weight (MW) under 500 daltons. wikipedia.orgbionity.com

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgbionity.com

An orally active drug is expected to have no more than one violation of these criteria. tiu.edu.iq

Veber's Rules provide additional criteria for good oral bioavailability, focusing on molecular flexibility:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

The calculated physicochemical parameters for this compound are presented below.

| Parameter | Value | Lipinski's Rule | Veber's Rule | Compliance |

| Molecular Weight | 194.18 g/mol | < 500 Da | Yes | |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes | |

| Log P (calculated) | 2.5-2.8 | ≤ 5 | Yes | |

| Rotatable Bonds | 3 | ≤ 10 | Yes | |

| Polar Surface Area (PSA) | 66.76 Ų | ≤ 140 Ų | Yes |

Based on this computational analysis, this compound fully complies with both Lipinski's and Veber's rules, indicating a high likelihood of good oral bioavailability and favorable drug-like properties.

Investigation of Enzyme Inhibition Mechanisms by Structurally Related Compounds

The study of structurally similar compounds, or analogues, can provide strong evidence for the potential biological activities of a target molecule. Research on vinylbenzoic acid derivatives has shown inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Tyrosinase Inhibition Studies (Monophenolase and Diphenolase Activities)

Tyrosinase is an enzyme that catalyzes two distinct reactions in the melanin production pathway: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).

Studies on 4-vinylbenzoic acid, a structural analogue of the target compound, have demonstrated its ability to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov For its monophenolase activity, 4-vinylbenzoic acid was found to prolong the lag time of the reaction and decrease the steady-state activity. nih.gov The inhibitory capacities (IC50 values) of 4-vinylbenzoic acid were determined to be 3.0 mM for monophenolase activity and 0.33 mM for diphenolase activity. nih.gov

| Compound | Target Activity | IC50 Value |

| 4-Vinylbenzoic Acid | Monophenolase | 3.0 mM |

| Diphenolase | 0.33 mM |

These findings suggest that compounds with a vinylbenzoic acid scaffold have the potential to act as tyrosinase inhibitors.

Kinetic Characterization of Inhibition Strength and Type

Enzyme kinetic studies are essential for characterizing the mechanism of inhibition, determining whether it is reversible or irreversible, and identifying its type (e.g., competitive, non-competitive, uncompetitive, or mixed).

Kinetic analysis of the inhibition of mushroom tyrosinase by 4-vinylbenzoic acid revealed that the inhibition is reversible. nih.gov Further investigation into the mechanism showed that it follows a mixed-type inhibition pattern. nih.gov Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. The inhibition constants for this interaction were also determined, providing a quantitative measure of the inhibitor's potency. nih.gov This type of detailed kinetic characterization is crucial for understanding how an inhibitor functions at a molecular level and for guiding the development of more potent and specific therapeutic agents.

Antioxidant Activity Studies of Phenolic Carboxylic Acids and Analogues

Phenolic carboxylic acids, a class that includes this compound, are well-regarded for their antioxidant properties. nih.gov These compounds are secondary metabolites in plants that can scavenge free radicals, protecting against oxidative processes. frontiersin.org Their antioxidant capacity is fundamentally linked to their molecular structure, particularly the arrangement of hydroxyl, methoxy (B1213986), and carboxylic acid functional groups on the benzene (B151609) ring. researchgate.netnih.gov

Radical Scavenging Mechanisms (e.g., against DPPH, Hydroxyl, Superoxide Radicals)

The antioxidant action of phenolic compounds against free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical occurs through several primary mechanisms. researchgate.net Computational and experimental studies have identified three main pathways:

Hydrogen Atom Transfer (HAT) : The phenolic antioxidant directly donates a hydrogen atom from its hydroxyl group to the radical, thereby neutralizing it. nih.govresearchgate.netnih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT) : The phenolic compound first transfers an electron to the radical, forming a radical cation, which then deprotonates. nih.govresearchgate.net

Sequential Proton-Loss Electron Transfer (SPLET) : The phenolic acid first deprotonates to form a phenoxide anion, which then donates an electron to the radical. nih.govresearchgate.netresearchgate.net

The predominant mechanism can depend on the solvent environment. For example, studies on methyl protocatechuate, a phenolic ester, showed that in aprotic solvents, it was oxidized by two equivalents of DPPH. nih.gov However, in alcoholic solvents like methanol, it consumed five radicals, suggesting a more complex reaction involving nucleophilic attack by the solvent that regenerates a catechol structure, enhancing its scavenging activity. nih.gov

Structure-Activity Relationship (SAR) Analysis in Antioxidant Capacity

The antioxidant capacity of phenolic acids is highly dependent on their chemical structure. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) analyses have elucidated the specific contributions of various functional groups. nih.govresearchgate.net

Hydroxyl (-OH) Groups : The number and position of hydroxyl groups are primary determinants of antioxidant activity. frontiersin.orgresearchgate.netnih.gov Dihydroxy phenolic acids generally exhibit higher antioxidant activity than their monohydroxy counterparts. nih.gov A catechol group (two hydroxyl groups on adjacent carbons) is a particularly effective arrangement for radical scavenging. frontiersin.org

Methoxy (-OCH₃) Groups : The presence of electron-donating groups like methoxy groups can promote the antioxidant activity of phenolic acids. nih.govresearchgate.net However, their effect can be complex. In some assays, an additional methoxy group does not increase activity, while in others, it can lead to higher values than a second hydroxyl group. frontiersin.org Methylation of hydroxyl groups generally leads to a decrease in antioxidant efficiency. nih.gov

Carboxylic Acid Group and Side Chain : The nature of the carboxylic side chain influences antioxidant potential. Compared to a simple carboxylic acid group (-COOH), side chains such as -CH=CHCOOH (as in cinnamic acids) and -CH₂COOH (as in phenylacetic acids) can enhance antioxidant activity. nih.govresearchgate.net This is related to their electron-donating ability and their influence on the dissociation energy of the phenolic hydroxyl bond. nih.govresearchgate.net The electron-withdrawing effect of the carboxylic group can also impact radical delocalization, with benzoic acid derivatives often showing different activity profiles compared to their cinnamic or phenylacetic counterparts. nih.gov

Antimicrobial Potential of Analogues (e.g., Antibacterial, Antifungal Properties)

Benzoic acid and its derivatives are recognized as nonspecific antibacterial agents. researchgate.net Phenolic acids, in general, exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov

The antimicrobial action of these weak organic acids is linked to their ability to disrupt bacterial cell homeostasis. researchgate.netmdpi.com Their effectiveness is influenced by the number and position of substituents on the benzene ring and the nature of the side chain. mdpi.com For instance, the antimicrobial activity of phenolic acid alkyl esters tends to increase with the length of the alkyl chain. cabidigitallibrary.org

Studies have demonstrated the efficacy of various phenolic and benzoic acid derivatives against a range of pathogenic microbes. However, structure-activity relationships can be complex; one study observed that an increased number of hydroxyl and methoxy groups led to a slight decrease in antimicrobial efficacy against certain bacterial strains. nih.gov Thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown notable activity against fungal cells and Pseudomonas aeruginosa. nih.gov

The following table summarizes the observed antimicrobial activity of various phenolic and benzoic acid analogues against different microorganisms.

| Compound/Analogue Class | Tested Microorganism(s) | Observed Effect |

| Phenolic Acids (general) | Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus (including drug-resistant strains) | Showed antimicrobial activity, though efficacy slightly decreased with more -OH and -methoxy groups. nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans, Aspergillus niger, Pseudomonas aeruginosa, Staphylococcus aureus | High activity against fungal cells and P. aeruginosa. nih.gov |

| p-Amino Benzoic Acid (PABA) Derivatives | Bacillus subtilis, E. coli, S. aureus | Certain Schiff base derivatives showed promising antibacterial potential. chitkara.edu.in |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococcus aureus, Enterococcus faecalis (including resistant strains), Bacillus subtilis | Potent growth inhibitors with MIC values as low as 0.78 μg/mL; showed bactericidal action. mdpi.com |

| Phenolic Acid Alkyl Esters | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | Inhibitory activity was higher for esters with longer alkyl chains (propyl, butyl) compared to methyl esters. cabidigitallibrary.org |

Role as Precursors or Analogues in Specific Biosynthesis Pathways

While the role of this compound as a direct precursor in natural biological pathways is not extensively documented in the reviewed literature, its structural motifs are common in plant secondary metabolites. Its analogues, such as 2-Hydroxy-3-methoxybenzoic acid (o-vanillic acid), serve as important building blocks in chemical synthesis for creating more complex, biologically active molecules.

For example, 2-Hydroxy-3-methoxybenzoic acid has been utilized as an internal standard for quantifying other acids in plasma and as a starting material in the large-scale synthesis of 7-methoxy-3(2H)-benzofuranone. sigmaaldrich.com Similarly, the related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is used as a precursor to synthesize novel azoaldehydes, which can then be reacted with various amines to afford Schiff bases for biological activity screening. researchgate.netmdpi.com This highlights the role of these compounds as versatile precursors in synthetic chemistry to generate molecules with potential therapeutic applications.

Applications in Materials Science and Advanced Functional Materials

Incorporation into Polymer Systems as Monomers or Functional Units

The presence of a vinyl group, a carboxylic acid, and a phenolic hydroxyl group makes 2-Hydroxy-3-methoxy-5-vinylbenzoic acid a versatile monomer for incorporation into various polymer systems. This trifunctional nature allows it to act as a building block for polymers with tailored properties and functionalities.

Design of Styrenic Monomers from Vinylbenzoic Acid Derivatives

The synthesis of styrenic monomers from vinylbenzoic acid derivatives is a well-established field. For instance, 4-vinylbenzoic acid can be polymerized to poly(4-vinylbenzoic acid) through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. core.ac.ukresearchgate.net This controlled radical polymerization method allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. core.ac.uk Similarly, it is anticipated that this compound can be utilized in a similar fashion to create novel styrenic polymers.

The synthetic route to such monomers often involves the decarboxylation of corresponding cinnamic acid derivatives. For example, 4-vinylguaiacol (4-hydroxy-3-methoxystyrene), a structurally related compound, is derived from the naturally occurring ferulic acid through decarboxylation. acs.org This suggests a potential bio-based pathway to this compound, enhancing its appeal as a sustainable monomer. The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring can influence the electronic properties of the vinyl group, thereby affecting its reactivity in polymerization processes.

Radical Chain Polymerization Studies and Strategies for Inhibition Mitigation by Phenolic Groups

Radical chain polymerization is a common method for polymerizing styrenic monomers. wikipedia.org The process involves three main stages: initiation, propagation, and termination. simply.science Initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), are typically used to generate free radicals and commence the polymerization. frontiersin.org

A key challenge in the radical polymerization of phenolic styrenes is the inhibitory effect of the hydroxyl group. The phenolic proton can be abstracted by the propagating radical, leading to the formation of a stable phenoxy radical that is less reactive and can terminate the polymer chain. simply.science To mitigate this, the phenolic group is often protected prior to polymerization. Common protecting groups include acetyl, tert-butyldimethylsilyl (TBDMS), or triethylsilyl (TES) groups. acs.org These protecting groups can be removed after polymerization to yield the desired phenolic polymer. For instance, in the synthesis of poly(vinylguaiacol) from a protected 4-vinylguaiacol monomer, the deprotection of silyl (B83357) groups was readily achieved with hydrochloric acid. acs.org

Controlled radical polymerization techniques, such as RAFT, are particularly effective for polymerizing functional monomers like vinylbenzoic acid derivatives. core.ac.uk RAFT polymerization allows for the synthesis of well-defined block copolymers, where one block can be polystyrene and the other a functional polymer derived from a vinylbenzoic acid monomer. researchgate.net

Development of Bio-based Materials and Renewable Chemical Feedstocks

The derivation of monomers from renewable resources is a critical step towards a sustainable chemical industry. nih.gov Compounds like ferulic acid, which is abundant in biomass, serve as excellent starting materials for the synthesis of bio-based polymers. researchgate.netnih.gov The structural similarity of this compound to ferulic acid derivatives suggests its potential as a bio-based monomer.

The utilization of such monomers contributes to the development of bio-based polymers, which can be either biodegradable or non-degradable. nih.gov These polymers can find applications in various sectors, from packaging to biomedicine. The functional groups present in this compound, particularly the carboxylic acid and phenolic hydroxyl group, can impart desirable properties to the resulting polymers, such as hydrophilicity, antioxidant activity, and the potential for post-polymerization modification.

The development of efficient catalytic and enzymatic processes for the conversion of biomass into valuable chemical feedstocks is an active area of research. nih.gov Establishing a cost-effective and sustainable route to this compound from biomass would further solidify its position as a key renewable chemical feedstock for the polymer industry.

Utilization as Advanced Chemical Building Blocks for Complex Molecular Architectures

The multifunctionality of this compound makes it an attractive building block for the synthesis of complex molecular architectures. The vinyl group allows for its incorporation into polymer backbones, while the carboxylic acid and hydroxyl groups provide sites for further chemical reactions.

This allows for the creation of functional polymers with tailored properties. For example, the carboxylic acid group can be used to introduce other functional moieties or to create cross-linked networks. The phenolic hydroxyl group can impart antioxidant properties to the polymer or serve as a point of attachment for other molecules.

The ability to create well-defined block copolymers using controlled radical polymerization techniques opens up possibilities for the design of self-assembling materials. researchgate.net For instance, a block copolymer containing a hydrophobic polystyrene block and a hydrophilic block derived from this compound could self-assemble in solution to form micelles or other nanostructures. Such materials could have applications in drug delivery, nanotechnology, and coatings. The synthesis of novel phenylcyanoacrylates with various substitutions and their subsequent copolymerization with styrene (B11656) demonstrates the versatility of using functionalized aromatic compounds to create polymers with specific properties. researchgate.net

Conclusion and Future Research Perspectives for 2 Hydroxy 3 Methoxy 5 Vinylbenzoic Acid

Identification of Current Gaps in Knowledge and Unexplored Research Avenues

Furthermore, there is a clear absence of studies investigating the chemical reactivity of 2-Hydroxy-3-methoxy-5-vinylbenzoic acid. Research into how the vinyl, hydroxyl, and methoxy (B1213986) groups influence its reactivity, and its potential to undergo various organic reactions, would be highly valuable. The biological activity of this compound is another entirely unexplored domain. Given that many phenolic and benzoic acid derivatives exhibit interesting biological properties, screening this compound for antimicrobial, antioxidant, or other pharmacological activities presents a significant research opportunity. The potential for this molecule to act as a monomer in polymerization reactions, due to the presence of the vinyl group, is another area that warrants investigation.

Table 1: Unexplored Research Avenues for this compound

| Research Area | Specific Unexplored Aspects |

|---|---|

| Synthesis and Characterization | Development of an efficient and scalable synthetic route. Full characterization of its physical and spectral properties. |

| Chemical Reactivity | Investigation of its reactivity in various organic transformations. Study of the influence of its functional groups on reaction outcomes. |

| Biological Activity | Screening for antimicrobial, antioxidant, anti-inflammatory, and other pharmacological properties. |

| Polymer Science | Exploration of its potential as a monomer for the synthesis of novel polymers. |

Potential for the Rational Design and Synthesis of Novel Derivatives with Tailored Properties

The structure of this compound offers multiple sites for chemical modification, providing a rich platform for the rational design and synthesis of novel derivatives with tailored properties. The vinyl group, for instance, is a versatile functional handle. It can undergo a variety of transformations, including hydrogenation to an ethyl group, oxidation to a carboxylic acid or an epoxide, and participation in cycloaddition reactions.

The phenolic hydroxyl group and the carboxylic acid group can be readily esterified or etherified to produce a library of new compounds with altered solubility, polarity, and biological activity. The aromatic ring itself can be further functionalized through electrophilic substitution reactions, although the existing substituents will direct the position of any new groups.

Table 2: Potential Synthetic Pathways for Novel Derivatives

| Reaction Type | Potential Precursor | Potential Product |

|---|---|---|

| Wittig Reaction | 2-Hydroxy-3-methoxy-5-formylbenzoic acid | This compound |

| Heck Reaction | 2-Hydroxy-3-methoxy-5-halobenzoic acid | This compound |

The synthesis of these derivatives could be guided by computational modeling to predict their properties, such as their electronic structure, reactivity, and potential biological targets. This approach would enable a more targeted and efficient exploration of the chemical space around this core structure.

Opportunities for Interdisciplinary Research Bridging Organic Chemistry, Computational Science, and Materials/Biological Applications

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research. A synergistic approach combining the expertise of organic chemists, computational scientists, and researchers in materials science and biology could unlock the full potential of this compound and its derivatives.